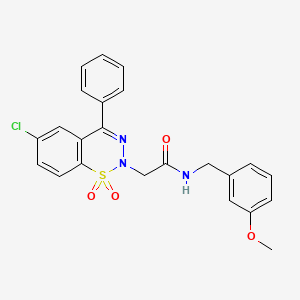

![molecular formula C24H24ClN5 B2913003 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896075-79-9](/img/structure/B2913003.png)

7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Development of Novel Oxazolo[5,4-d]pyrimidines

Researchers developed novel oxazolo[5,4-d]pyrimidines, structurally related to pyrazolo[1,5-a]pyrimidines, as competitive CB2 neutral antagonists. These compounds showed significant selectivity over CB1 receptors and were devoid of cytotoxicity towards several cell lines, including Chinese hamster ovary cells (CHO) and human colorectal adenocarcinoma cells HT29 (Tuo et al., 2018).

Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides

The study focused on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This research provides insights into the regioselectivity of N-alkylation of these compounds, which is significant for developing specific chemical properties and potential therapeutic applications (Drev et al., 2014).

Exploring Pyrazolo[4,3-d]pyrimidin-7-amino Scaffold for Adenosine Receptors

A series of 7-aminopyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine receptors. These compounds demonstrated nanomolar affinity for the hA2A AR and hA1 ARs, indicating their potential use in designing drugs targeting adenosine receptors (Squarcialupi et al., 2016).

Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Research into the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting their potential as antimicrobial agents. These studies provide a foundation for developing new antimicrobial drugs based on pyrazolo[1,5-a]pyrimidine structures (El-Agrody et al., 2001).

Structure-Activity Studies on Pyrimidine-Containing Ligands

A comprehensive study of structure-activity relationships of 2-aminopyrimidines as ligands of histamine H4 receptors was performed. This research is significant in understanding how modifications in pyrimidine structures can influence biological activity, potentially leading to new therapeutic agents (Altenbach et al., 2008).

Phosphodiesterase 1 Inhibitors Based on Pyrazolo[3,4-d]pyrimidinones

The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors were explored. This research is crucial for developing treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Targeting Human Adenosine A1 and A2A Receptors

New 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine A1 and A2A receptors. This research contributes to the understanding of the role of specific moieties in affecting receptor affinity and selectivity, aiding in the development of targeted therapies (Squarcialupi et al., 2017).

特性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRDNNZFFRKSQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)

![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)

![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)

![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)

![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2912934.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2912938.png)